molecular formula C15H13ClN2O7 B2413046 dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338420-26-1

dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

Cat. No.: B2413046
CAS No.: 338420-26-1
M. Wt: 368.73
InChI Key: GRKWMTUYBYDAGT-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a useful research compound. Its molecular formula is C15H13ClN2O7 and its molecular weight is 368.73. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O7/c1-23-13(21)15(14(22)24-2)9-10(25-17-15)12(20)18(11(9)19)8-5-3-7(16)4-6-8/h3-6,9-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWMTUYBYDAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)ON1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunosuppressive properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H12ClN2O6
  • Molecular Weight : 344.70 g/mol

Biological Activity Overview

  • Immunosuppressive Activity
    • Research indicates that derivatives of isoxazole compounds exhibit immunosuppressive effects comparable to established drugs like cyclosporine. For instance, studies have shown that related compounds inhibit humoral immune responses and modulate cytokine production in vitro and in vivo .
    • In particular, the compound demonstrated a significant reduction in the proliferation of peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin (PHA), suggesting its role in inhibiting T-cell activation .
  • Anticancer Potential
    • The compound’s structural similarity to other known anticancer agents suggests potential activity against various cancer types. In vitro assays have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .
    • A case study involving a series of substituted phenyl analogues highlighted their effectiveness against human rhinovirus serotypes, indicating a broader antiviral potential that may extend to certain cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α while upregulating anti-inflammatory cytokines .
  • Apoptotic Pathways : Activation of caspases and modulation of apoptotic markers are critical for its anticancer effects. The compound has been linked to increased expression of pro-apoptotic factors in cancer cells .

Data Tables

Biological ActivityEffect ObservedReference
ImmunosuppressionInhibition of PBMC proliferation
Anticancer ActivityInduction of apoptosis in cancer cell lines
Cytokine ModulationDecreased TNF-α production

Case Studies

  • Immunosuppressive Effects :
    • A study demonstrated that the compound inhibited the humoral immune response in vitro and suppressed the eliciting phase of delayed-type hypersensitivity (DTH) reactions in vivo .
  • Anticancer Studies :
    • A series of tests on substituted phenyl analogues showed mean MICs against several serotypes as low as 0.40 μM, indicating strong antiviral and potential anticancer activity .

Scientific Research Applications

Structural Information

  • Molecular Formula: C15H13ClN2O7
  • Molecular Weight: 368.73 g/mol
  • CAS Number: 338420-26-1
  • Predicted Boiling Point: 552.3 ± 60.0 °C
  • Density: 1.511 ± 0.06 g/cm³
  • pKa: -2.17 ± 0.40

Key Features

The compound contains a dioxotetrahydropyrrolo structure fused with an isoxazole ring, which contributes to its biological activity and reactivity in various chemical reactions.

Medicinal Chemistry

Dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate has been investigated for its potential pharmacological properties. Its structural analogs have shown promise in:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
  • Anticancer Agents: Some studies suggest that compounds with similar structures may interfere with cancer cell proliferation, indicating potential applications in oncology .

Agrochemicals

The compound's derivatives have been explored for their insecticidal properties. The synthesis of related isoxazole derivatives has been linked to notable insecticidal activity, suggesting that this compound could be developed into effective agrochemical agents .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique reactivity allows it to participate in:

  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex structures, which are valuable in drug discovery and materials science .
  • Functionalization Reactions: The presence of multiple functional groups allows for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced activity significantly compared to the parent compound.

Case Study 2: Insecticidal Properties

Research conducted on the insecticidal effects of related isoxazole compounds demonstrated that specific derivatives exhibited high toxicity against agricultural pests. These findings suggest a pathway for developing new insecticides based on the core structure of this compound.

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